molecular formula C13H8Cl2O2 B1334100 3-(3,5-dichlorophenyl)benzoic Acid CAS No. 380228-57-9

3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100
CAS No.: 380228-57-9
M. Wt: 267.1 g/mol
InChI Key: DJCRAGQDESWSPY-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)benzoic Acid is a chlorobenzoic acid derivative where the benzoic acid ring has chlorine atoms substituted at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,5-dichlorophenyl)benzoic Acid involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate can then react with arylamines in DMF at 60°C to yield the target compound . Another method involves the diazotization of 3,5-dichloroanthranilic acid followed by the elimination of nitrogen .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichlorophenyl)benzoic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

1.1. Medicinal Chemistry

3-(3,5-Dichlorophenyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against a range of diseases. For instance, research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

1.2. Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives show significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Agricultural Applications

2.1. Pesticide Intermediates

The compound is recognized for its role as an intermediate in the synthesis of pesticides. Specifically, it has been utilized to produce herbicides that target specific plant growth pathways, enhancing crop yield while minimizing environmental impact . The chlorinated structure of this compound contributes to its efficacy as a pesticide by improving its binding affinity to target enzymes in plants.

2.2. Plant Growth Regulators

Research has shown that certain derivatives of this compound can function as plant growth regulators. These compounds promote healthy growth conditions and can improve resistance to pests and diseases . This application is vital for sustainable agricultural practices.

Material Science Applications

3.1. Synthesis of Polymers

In materials science, this compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The introduction of dichlorophenyl groups into polymer chains can enhance their stability and resistance to degradation under environmental stressors .

3.2. Nanocomposites

The compound has potential applications in the development of nanocomposite materials where it acts as a stabilizing agent for nanoparticles. This application is crucial for creating advanced materials with improved electrical and thermal conductivity .

Analytical Applications

4.1. Detection Methods

Recent advancements in analytical chemistry have leveraged this compound for the enhanced detection of benzoic acid additives in food products using terahertz metamaterial devices . This method significantly improves detection sensitivity and accuracy, which is essential for food safety regulations.

Case Studies

Study Title Focus Area Findings
Synthesis of Antimicrobial DerivativesPharmaceutical ChemistryShowed significant antimicrobial activity against E.coli and B.subtilis .
Development of PesticidesAgricultural ScienceDemonstrated effective herbicide properties with minimal environmental impact .
Enhanced Detection TechniquesAnalytical ChemistryAchieved improved detection limits for benzoic acid additives using terahertz technology .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic Acid: A closely related compound with similar chemical properties.

    3,5-Dichlorobenzoyl Chloride: An intermediate in the synthesis of 3-(3,5-dichlorophenyl)benzoic Acid.

    3,5-Dichloroanthranilic Acid: A precursor in the diazotization method of synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

3-(3,5-Dichlorophenyl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by data tables and case studies derived from various research studies.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial properties . This compound has been evaluated for its effectiveness against various bacterial strains and fungi.

  • Study Findings : A study reported that compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL against different pathogens .
PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Case Study : In vitro studies have shown that this compound inhibits cell proliferation in human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The IC50 values for these cell lines were reported to be approximately 25 µM and 30 µM, respectively .
Cell LineIC50 (µM)
Hep-G225
A205830

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes crucial for various biological processes.

  • Enzyme Activity : The compound has shown strong binding affinity towards cathepsins B and L, which are involved in protein degradation pathways. Studies suggest that it enhances the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), indicating potential applications in anti-aging therapies .
EnzymeBinding Affinity (Kcal/mol)
Cathepsin B-7.6
Cathepsin L-5.3

The biological activity of this compound can be attributed to its structural features that facilitate interaction with target proteins:

  • Hydrogen Bonding : The carboxyl group forms hydrogen bonds with amino acids in the active sites of target enzymes.
  • Hydrophobic Interactions : The aromatic rings enhance hydrophobic interactions, stabilizing the binding of the compound to its targets.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRAGQDESWSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374158
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380228-57-9
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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